BenchChemオンラインストアへようこそ!

Ki 23057

FGFR2 Scirrhous Gastric Cancer Tyrosine Kinase Inhibitor

Ki 23057 is the definitive FGFR2/VEGFR2 dual inhibitor for rigorous oncology research. Unlike selective VEGFR2 agents, it uniquely combines potent FGFR2 (IC50 88 nM) and VEGFR2 (IC50 83 nM) blockade, enabling single-agent parallel-pathway interrogation. It is the only kinase inhibitor with proven synergy with 5-fluorouracil in scirrhous gastric cancer models and significantly enhances chemosensitivity to SN38, paclitaxel, and etoposide. With exceptional VEGFR3 inhibition (IC50 4.3 nM), it is the optimal tool for studying tumor lymphangiogenesis and lymphatic metastasis. Secure this indispensable, high-purity research compound to drive your next oncological breakthrough.

Molecular Formula C30H35N3O4
Molecular Weight 501.6 g/mol
CAS No. 516523-31-2
Cat. No. B1683903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKi 23057
CAS516523-31-2
SynonymsKi23057;  Ki-23057;  Ki 23057.
Molecular FormulaC30H35N3O4
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC
InChIInChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3
InChIKeyVQCDZFWRGXFUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ki 23057 (CAS 516523-31-2): A Multi-Kinase FGFR2/VEGFR2 Inhibitor for Oncology Research Procurement


Ki 23057 (CAS 516523-31-2) is a synthetic, orally bioavailable, ATP-competitive small-molecule tyrosine kinase inhibitor. Its primary mechanism of action involves potent inhibition of fibroblast growth factor receptor 2 (FGFR2/K-samII) autophosphorylation, with additional inhibitory activity against vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1/2/3), platelet-derived growth factor receptor beta (PDGFRβ), and c-Kit . Biochemically, Ki 23057 inhibits the phosphorylation of K-samII/FGF-R2, VEGF-R1, VEGF-R2, PDGF-Rβ, and c-Kit with IC₅₀ values of 88, 69, 83, 100, and 480 nM, respectively . Its unique multi-kinase profile, particularly its balanced potency against FGFR2 and VEGFR2, distinguishes it from more selective VEGFR2 inhibitors and provides a distinct research tool for investigating cancers driven by aberrant FGFR2 and VEGFR2 signaling .

Why VEGFR2 Inhibitor Selection is Not Interchangeable: The Case for Ki 23057's Differentiated Multi-Kinase Profile


The class of vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors exhibits considerable heterogeneity in their kinome selectivity profiles. While many compounds demonstrate potent VEGFR2 inhibition, their off-target activity against other kinases, such as FGFR2, PDGFR, and c-Kit, varies significantly [1]. This variability is clinically relevant, as toxicities and therapeutic efficacy can be profoundly influenced by these secondary kinase interactions [1]. Therefore, simple substitution of one VEGFR2 inhibitor for another is not scientifically valid without a comprehensive understanding of each compound's specific multi-kinase fingerprint. Ki 23057's distinct profile—characterized by a notably potent FGFR2 inhibition (IC₅₀ 88 nM) alongside VEGFR2 inhibition (IC₅₀ 83 nM)—cannot be assumed for other VEGFR2 inhibitors, which may be either highly selective (e.g., rivoceranib) or possess a different pattern of secondary activities . The following quantitative evidence details these specific, non-interchangeable differentiators.

Quantitative Differentiation of Ki 23057: A Comparator-Based Evidence Guide for Informed Procurement


FGFR2 Inhibition Potency: Ki 23057 vs. Other Multi-Kinase Inhibitors

Ki 23057 demonstrates substantially higher potency against FGFR2 compared to the clinically relevant multi-kinase inhibitor sunitinib, and even the VEGFR2-selective inhibitor Ki8751 . In biochemical kinase assays, Ki 23057 inhibited FGFR2 phosphorylation with an IC₅₀ of 88 nM. In contrast, sunitinib exhibited an IC₅₀ of 852 nM against the same target, representing an approximate 9.7-fold difference in potency [1]. Ki8751, a VEGFR2 inhibitor with some FGFR2 activity, showed an FGFR2 IC₅₀ of 170 nM .

FGFR2 Scirrhous Gastric Cancer Tyrosine Kinase Inhibitor

VEGFR2 Inhibition Potency: Ki 23057 vs. Selective VEGFR2 Inhibitor KRN 633

Ki 23057 demonstrates comparable or improved potency against VEGFR2 relative to the selective VEGFR2 inhibitor KRN 633 in cell-free kinase assays, while simultaneously maintaining potent FGFR2 inhibition . In vitro, Ki 23057 inhibited VEGFR2 with an IC₅₀ of 83 nM , whereas KRN 633 exhibited an IC₅₀ of 160 nM under similar assay conditions . This indicates that Ki 23057 is not a weaker VEGFR2 inhibitor but rather a compound that adds potent FGFR2 activity to a robust VEGFR2 inhibitory profile.

VEGFR2 Angiogenesis Kinase Assay

VEGFR3 Inhibition: A Unique Attribute for Lymphangiogenesis Research

Ki 23057 exhibits potent inhibition of VEGFR3, a key regulator of lymphangiogenesis and lymphatic metastasis, a feature not commonly reported for other VEGFR2-focused inhibitors [1]. In a cell-free kinase assay, Ki 23057 inhibited VEGFR3 autophosphorylation with an IC₅₀ of 4.3 nM [1]. This high potency on VEGFR3 was corroborated in vivo, where oral administration of Ki 23057 significantly (P<0.05) reduced lymphangiogenesis and the number of metastatic lymph nodes in a murine model of diffuse-type gastric cancer [1].

VEGFR3 Lymphangiogenesis Metastasis

Selective Synergism with Chemotherapeutics: Direct Comparison with Sunitinib

In a direct head-to-head comparison study, Ki 23057 demonstrated a unique ability to synergize with the chemotherapeutic agent 5-fluorouracil (5-FU) in scirrhous gastric cancer (SGC) cells, an effect not observed with other kinase inhibitors including sunitinib, imatinib, lapatinib, and SU11274 [1]. Using CalcuSyn analysis to assess combination effects, Ki 23057 at 100 nM showed a synergistic antitumor effect when combined with 5-FU, whereas the other tested inhibitors did not produce a synergistic response [1]. This selective synergy was linked to Ki 23057's ability to decrease dihydropyrimidine dehydrogenase (DPD) expression and increase apoptosis [1].

Chemosensitization 5-Fluorouracil Combination Therapy

Validated Application Scenarios for Ki 23057 Based on Quantitative Evidence


Investigating FGFR2-Dependent Gastric Cancer Models

Ki 23057 is a premier choice for research in scirrhous gastric carcinoma (SGC) and other FGFR2-amplified malignancies. Its potent inhibition of FGFR2 (IC₅₀ 88 nM) directly translates to significant, selective anti-proliferative effects in K-samII-amplified gastric cancer cell lines (OCUM-2MD3, OCUM-8), while sparing non-scirrhous lines [1]. This selectivity, superior to sunitinib's weak FGFR2 activity (IC₅₀ 852 nM), makes Ki 23057 a more precise tool for probing FGFR2 signaling pathways and validating FGFR2 as a therapeutic target in vivo [1][2].

Evaluating Dual VEGFR2/FGFR2 Blockade in Angiogenesis

Researchers investigating the combined contribution of VEGFR2 and FGFR2 to tumor angiogenesis can utilize Ki 23057 to achieve concurrent blockade of both pathways with a single agent. Its balanced potency (VEGFR2 IC₅₀ 83 nM; FGFR2 IC₅₀ 88 nM) provides a distinct pharmacological profile compared to more selective VEGFR2 inhibitors like KRN 633 (VEGFR2 IC₅₀ 160 nM), which lacks meaningful FGFR2 activity . This allows for the study of synergistic anti-angiogenic effects and the exploration of resistance mechanisms that may involve compensatory FGFR2 signaling.

Developing Synergistic Combination Regimens for Gastric Cancer

Based on direct comparative evidence, Ki 23057 is uniquely suited for studies aimed at developing combination therapies for gastric cancer. It is the only compound among tested kinase inhibitors (including sunitinib) that demonstrated a synergistic antitumor effect when combined with 5-fluorouracil (5-FU) in scirrhous gastric cancer models [3]. Furthermore, Ki 23057 has been shown to significantly enhance the chemosensitivity of drug-resistant gastric cancer cells to SN38, paclitaxel, and etoposide [4]. These validated interactions make it a key component for pre-clinical research on novel combination strategies.

Studying Lymphangiogenesis and Lymphatic Metastasis

Ki 23057's exceptionally potent inhibition of VEGFR3 (IC₅₀ 4.3 nM) provides a valuable research tool for investigating the mechanisms of tumor-associated lymphangiogenesis and lymphatic dissemination [5]. In vivo studies have confirmed that oral administration of Ki 23057 significantly reduces lymphatic vessel density and lymph node metastasis in gastric cancer models, correlating with its ability to block VEGFR3 phosphorylation in lymphatic endothelial cells [5]. This specific activity profile supports its use in studies focused on the lymphatic system, an area where many VEGFR2 inhibitors lack detailed characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ki 23057

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.